Cas no 1807275-62-2 (Methyl 2-chloro-5-cyano-4-iodobenzoate)

Methyl 2-chloro-5-cyano-4-iodobenzoate is a high-purity aromatic ester compound featuring multiple functional groups, including chloro, cyano, and iodo substituents. Its well-defined structure makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both electron-withdrawing (cyano, chloro) and halogen (iodo) groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings. The ester moiety further allows for versatile derivatization. This compound is characterized by its stability under standard storage conditions and consistent batch-to-batch reproducibility, ensuring reliable performance in research and industrial processes. Its utility in constructing complex heterocycles and fine chemicals underscores its importance in synthetic chemistry.
Methyl 2-chloro-5-cyano-4-iodobenzoate structure
1807275-62-2 structure
Product Name:Methyl 2-chloro-5-cyano-4-iodobenzoate
CAS No:1807275-62-2
MF:C9H5ClINO2
MW:321.498973608017
CID:4953969
Update Time:2025-05-20

Methyl 2-chloro-5-cyano-4-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-chloro-5-cyano-4-iodobenzoate
    • Inchi: 1S/C9H5ClINO2/c1-14-9(13)6-2-5(4-12)8(11)3-7(6)10/h2-3H,1H3
    • InChI Key: UALQLTPAVNLZKH-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(C(=O)OC)=CC=1C#N)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 275
  • XLogP3: 2.8
  • Topological Polar Surface Area: 50.1

Methyl 2-chloro-5-cyano-4-iodobenzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015010093-250mg
Methyl 2-chloro-5-cyano-4-iodobenzoate
1807275-62-2 97%
250mg
489.60 USD 2021-06-21
Alichem
A015010093-500mg
Methyl 2-chloro-5-cyano-4-iodobenzoate
1807275-62-2 97%
500mg
798.70 USD 2021-06-21
Alichem
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Methyl 2-chloro-5-cyano-4-iodobenzoate
1807275-62-2 97%
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Additional information on Methyl 2-chloro-5-cyano-4-iodobenzoate

Methyl 2-chloro-5-cyano-4-iodobenzoate (CAS No. 1807275-62-2): A Versatile Building Block in Modern Chemical Synthesis

Methyl 2-chloro-5-cyano-4-iodobenzoate, identified by its unique chemical identifier CAS No. 1807275-62-2, represents a significant compound in the realm of organic chemistry and pharmaceutical research. This benzoate derivative, characterized by the presence of both chloro and cyano substituents along with an iodine atom, has garnered considerable attention due to its versatile reactivity and potential applications in the synthesis of complex molecules.

The structural motif of Methyl 2-chloro-5-cyano-4-iodobenzoate positions it as a valuable intermediate in the construction of heterocyclic compounds, which are widely prevalent in medicinal chemistry. The combination of electron-withdrawing groups such as the cyano and chloro functionalities, alongside the electron-donating iodine atom, creates a unique electronic environment that facilitates various chemical transformations. These include nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed functionalization, making it an indispensable tool for synthetic chemists.

In recent years, the compound has been explored in the development of novel therapeutic agents. For instance, researchers have leveraged its reactivity to construct scaffolds that mimic natural products with demonstrated biological activity. The benzoate moiety itself is a common pharmacophore found in numerous drugs, including nonsteroidal anti-inflammatory agents and anticonvulsants. By introducing halogen atoms at strategic positions, synthetic chemists can fine-tune the electronic properties and metabolic stability of these derivatives, enhancing their pharmacological profiles.

One particularly noteworthy application of Methyl 2-chloro-5-cyano-4-iodobenzoate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in various diseases, most notably cancer. The ability to rapidly modify the benzoate core allows for the generation of libraries of compounds that can be screened for kinase inhibition. The iodine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents that can modulate binding affinity and selectivity.

Advances in computational chemistry have further enhanced the utility of Methyl 2-chloro-5-cyano-4-iodobenzoate. Molecular modeling studies have revealed insights into how different substituents influence the compound's interactions with biological targets. These insights are critical for designing molecules with improved potency and reduced toxicity. Additionally, machine learning algorithms have been employed to predict optimal reaction conditions for its transformation into more complex structures, streamlining the drug discovery process.

The role of this compound extends beyond academic research into industrial applications. Pharmaceutical companies have adopted it as a key intermediate in large-scale syntheses due to its reliability and cost-effectiveness. The availability of high-purity grades ensures that manufacturers can meet stringent regulatory requirements without compromising on quality. This has been particularly important in the development of personalized medicine approaches, where precise control over molecular structure is essential.

Environmental considerations also play a significant role in the handling and disposal of Methyl 2-chloro-5-cyano-4-iodobenzoate. While it is not classified as a hazardous material under current regulations, proper storage conditions must be maintained to prevent degradation or unintended reactions. Researchers have developed innovative methods for recycling solvents and byproducts generated during its synthesis, aligning with green chemistry principles. These efforts not only reduce waste but also lower the environmental footprint of pharmaceutical manufacturing processes.

The future prospects for Methyl 2-chloro-5-cyano-4-iodobenzoate are promising, with ongoing research exploring new synthetic pathways and applications. The integration of biocatalysis into traditional organic synthesis has opened up avenues for more sustainable production methods. Enzymes such as cytochrome P450 monooxygenases have been employed to modify this compound selectively, offering an alternative to traditional chemical transformations that often require harsh conditions.

In conclusion, Methyl 2-chloro-5-cyano-4-iodobenzoate (CAS No. 1807275-62-2) stands as a cornerstone in modern chemical synthesis. Its unique structural features make it an invaluable building block for constructing complex molecules with potential therapeutic applications. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation in medicinal chemistry and drug discovery.

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